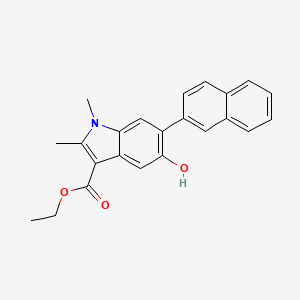
ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a naphthalene ring fused to an indole core, with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common approach includes:
Formation of the Indole Core: Starting with a suitable precursor such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis or a Bartoli indole synthesis.
Functional Group Modifications: Introduction of the hydroxy, methyl, and carboxylate groups can be achieved through various organic transformations such as Friedel-Crafts acylation, reduction, and esterification.
Naphthalene Ring Attachment: The naphthalene ring can be introduced via a Suzuki coupling reaction or a similar cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4.
Substitution: Electrophilic aromatic substitution can occur on the indole or naphthalene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Br2, Cl2), Friedel-Crafts catalysts (AlCl3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication.
Comparison with Similar Compounds
Ethyl 5-hydroxy-1,2-dimethyl-6-(naphthalen-2-yl)-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups and the presence of the naphthalene ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21NO3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1,2-dimethyl-6-naphthalen-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C23H21NO3/c1-4-27-23(26)22-14(2)24(3)20-12-18(21(25)13-19(20)22)17-10-9-15-7-5-6-8-16(15)11-17/h5-13,25H,4H2,1-3H3 |
InChI Key |
UXNQCLUHTQGXQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC4=CC=CC=C4C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















